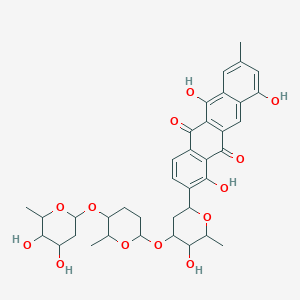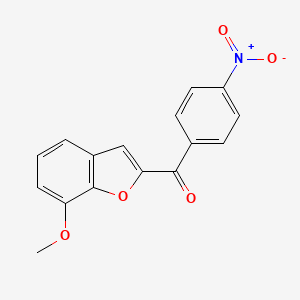
(7-Methoxy-2-benzofuranyl)-(4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-methoxy-2-benzofuranyl)-(4-nitrophenyl)methanone is an aromatic ketone.
科学的研究の応用
Antimicrobial and Antioxidant Properties
Research indicates that derivatives of benzofuran, like (7-Methoxy-2-benzofuranyl)-(4-nitrophenyl)methanone, exhibit significant antimicrobial and antioxidant properties. A study by Rashmi et al. (2014) focused on synthesizing benzofuran derivatives and testing their antimicrobial and antioxidant activities. The results showed varying levels of antibacterial activity and free radical scavenging ability among these compounds.
Clathrate Formation and Molecular Interaction
Another study highlighted the role of benzofuran derivatives in clathrate formation. Eto et al. (2011) demonstrated that such compounds can act as hosts for benzene guests, facilitating the formation of inclusion complexes. The study emphasizes the edge-to-face interaction between aromatic rings, a critical aspect in the formation of these complexes.
Antiviral Potential
Compounds related to (7-Methoxy-2-benzofuranyl)-(4-nitrophenyl)methanone have also been studied for their antiviral properties. Sharma et al. (2009) synthesized and evaluated various benzimidazole derivatives for antimicrobial and antiviral activity. They found selective activity against certain viruses, highlighting potential applications in antiviral therapy.
Novel Synthesis and Chemical Transformations
The field of synthetic chemistry also benefits from studies involving benzofuran derivatives. For example, Kimbaris and Varvounis (2000) explored new synthesis methods for the pyrrolo[1,2-b]cinnolin-10-one ring system, using related compounds as intermediates. This study contributes to the development of new synthetic pathways in organic chemistry.
特性
製品名 |
(7-Methoxy-2-benzofuranyl)-(4-nitrophenyl)methanone |
|---|---|
分子式 |
C16H11NO5 |
分子量 |
297.26 g/mol |
IUPAC名 |
(7-methoxy-1-benzofuran-2-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H11NO5/c1-21-13-4-2-3-11-9-14(22-16(11)13)15(18)10-5-7-12(8-6-10)17(19)20/h2-9H,1H3 |
InChIキー |
IPXKWWPMUVBBCM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



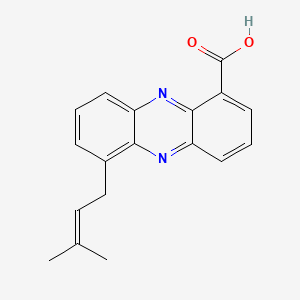
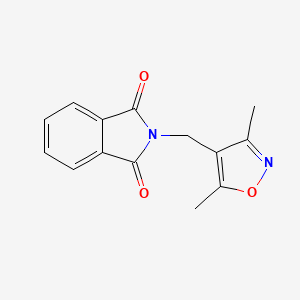
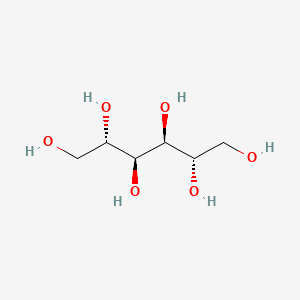
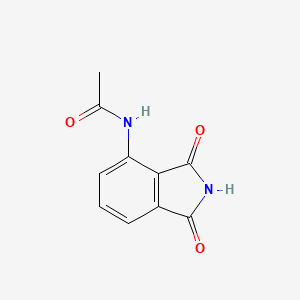
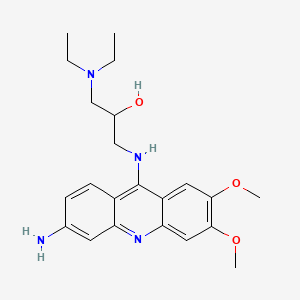
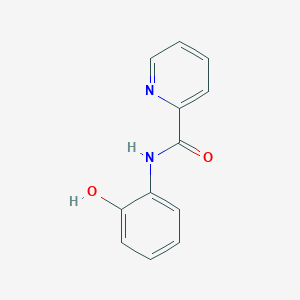
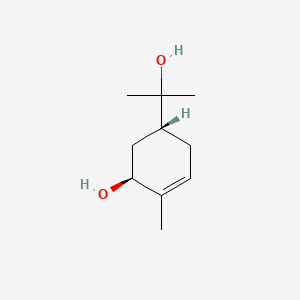
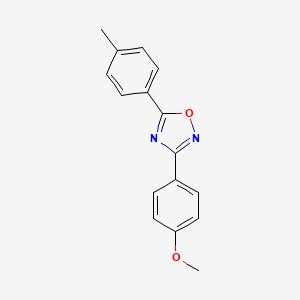
![(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone](/img/structure/B1195632.png)
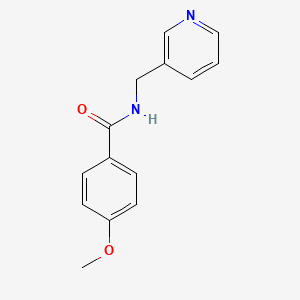
![(5S,10R)-7,9-dibromo-N-[4-[[(5S,10R)-7,9-dibromo-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carbonyl]amino]-3-oxo-butyl]-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carboxamide](/img/structure/B1195640.png)
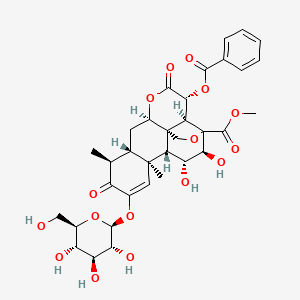
![4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine](/img/structure/B1195642.png)
